![molecular formula C20H21ClN2O2 B4679661 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4679661.png)
3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. It has also been shown to activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis.
In inflammation, this compound has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines, including cyclooxygenase-2 and nitric oxide synthase. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another advantage is its relatively low toxicity compared to other compounds with similar therapeutic potential.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Another limitation is its relatively low potency compared to other compounds with similar therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone. One direction is to further elucidate its mechanism of action in cancer cells, inflammation, and neurodegenerative disorders. Another direction is to optimize its chemical structure to improve its potency and selectivity for specific targets.
Another direction is to investigate its potential applications in combination therapy with other compounds or treatment modalities. Finally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials for various diseases.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer, this compound has also been studied for its potential anti-inflammatory and neuroprotective effects. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
Eigenschaften
IUPAC Name |
3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-11-16(12-15(2)19(14)21)25-10-6-5-9-23-13-22-18-8-4-3-7-17(18)20(23)24/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTLTUAHFMMZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[9-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4679602.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679608.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4679614.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4679621.png)
![[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4679624.png)
![N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4679628.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4679630.png)
![N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)
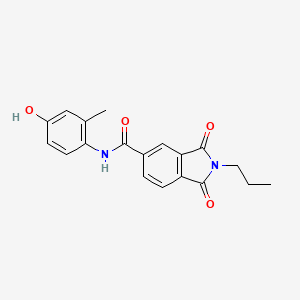
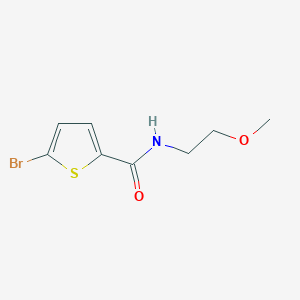
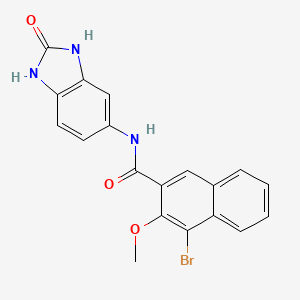
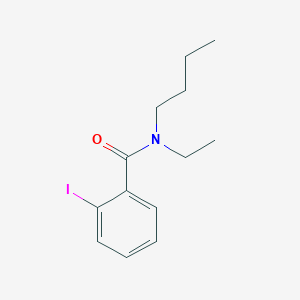
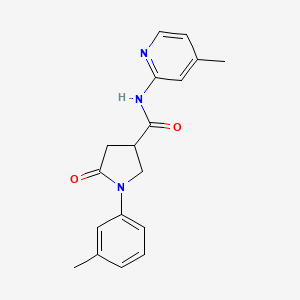
![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)